molecular formula C20H22N2O2 B3065302 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one CAS No. 36840-64-9

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one

Cat. No.: B3065302
CAS No.: 36840-64-9
M. Wt: 322.4 g/mol
InChI Key: JTLLWYHHWFGIPB-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an aminophenyl group at the third position, a diethylamino group at the seventh position, and a methyl group at the fourth position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenylacetic acid with 4-methyl-7-diethylaminocoumarin under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the chromen-2-one ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(4-nitrophenyl)-7-(diethylamino)-4-methylchromen-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-7-(diethylamino)-4-methylchromen-2-one.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: It is explored for its therapeutic potential in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of dyes, pigments, and fluorescent materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function. It may also inhibit enzymes involved in critical biological processes.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It may also inhibit bacterial growth by targeting bacterial cell wall synthesis and protein synthesis pathways.

Comparison with Similar Compounds

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the aminophenyl group at the third position imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
  • The diethylamino group at the seventh position enhances the compound’s solubility and interaction with biological targets.
  • The methyl group at the fourth position contributes to the compound’s stability and overall molecular structure.

Properties

IUPAC Name

3-(4-aminophenyl)-7-(diethylamino)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-22(5-2)16-10-11-17-13(3)19(20(23)24-18(17)12-16)14-6-8-15(21)9-7-14/h6-12H,4-5,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLLWYHHWFGIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349750
Record name 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36840-64-9
Record name 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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